Pecavaptan

Vasopressin Receptor Pharmacology Binding Affinity Receptor Selectivity Profiling

Researchers often face translational gaps when tool compounds lack clinical validation or comprehensive target engagement. Pecavaptan (BAY 1753011) bridges this gap as the only dual V1a/V2 antagonist with a completed Phase II trial (AVANTI, n=571), enabling correlation of preclinical hemodynamic outcomes (cardiac output preservation at 1.83 vs 1.46 L/min, TPR reduction of -5348.6 dyn×s/cm⁵) with clinical endpoints. • Dual V1a/V2 Antagonism: Counters both V1a-mediated vasoconstriction and enables V2-mediated aquaresis, a profile not achievable with tolvaptan. • Validated Translational Tool: Directly links to AVANTI trial data for decongestion, body weight change, and renal function. • Supply Assurance: Global stock availability in multiple pack sizes for immediate or scheduled delivery.

Molecular Formula C22H19Cl2F3N6O3
Molecular Weight 543.3 g/mol
CAS No. 1914998-56-3
Cat. No. B609889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePecavaptan
CAS1914998-56-3
SynonymsPecavaptan
Molecular FormulaC22H19Cl2F3N6O3
Molecular Weight543.3 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)O
InChIInChI=1S/C22H19Cl2F3N6O3/c1-12(34)19-28-18(29-33(19)16-4-2-3-15(24)9-16)11-32-21(36)31(10-17(35)22(25,26)27)20(30-32)13-5-7-14(23)8-6-13/h2-9,12,17,34-35H,10-11H2,1H3/t12-,17-/m0/s1
InChIKeyAZXOTZCWQDJCLY-SJCJKPOMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pecavaptan: Balanced Dual V1a/V2 Vasopressin Antagonist


Pecavaptan (BAY 1753011) is a small-molecule, orally bioavailable, balanced dual antagonist of the vasopressin V1a and V2 receptors, with near-identical binding affinities (Ki = 0.5 nM and 0.6 nM, respectively) [1]. It was developed by Bayer as a novel chemical probe and investigational therapeutic agent for the treatment of heart failure, specifically targeting the deleterious hemodynamic and renal effects mediated by arginine vasopressin (AVP) [2]. The compound has advanced to Phase II clinical evaluation (the AVANTI trial) in patients hospitalized with acute heart failure and residual congestion [3]. Notably, Bayer discontinued its development in Phase II for heart failure in 2022 for scientific reasons [2].

Workflow Vasopressin V1a/V2 dual-receptor pathway research; balanced antagonist for comprehensive signal modulation
Selection Orally bioavailable small molecule with near-identical dual-receptor engagement profile
Use Context Preclinical heart failure models, hemodynamic and aquaretic endpoint studies; translational vasopressin research

Why Pecavaptan Cannot Be Substituted by Class Alternatives


Generic substitution among vasopressin receptor antagonists is not scientifically valid due to fundamental differences in receptor selectivity profiles. Selective V2 receptor antagonists (e.g., tolvaptan) provide aquaretic effects but fail to address V1a-mediated vasoconstriction and afterload increase, a limitation that may contribute to the lack of long-term mortality benefit observed in clinical trials [1]. Conversely, balanced dual V1a/V2 antagonism with pecavaptan simultaneously induces aquaresis and counteracts AVP-mediated hemodynamic aggravation, a distinct pharmacodynamic profile supported by direct comparative preclinical data [2]. The quantitative evidence below demonstrates that pecavaptan's unique balanced dual antagonism yields outcomes not achievable with selective V2 blockade alone, justifying its specific selection for research applications requiring comprehensive vasopressin pathway modulation.

1 Selective V2 antagonists (e.g., tolvaptan) lack V1a blockade; hemodynamic endpoints may differ significantly from dual-antagonist studies
2 Aquaresis-only profile may not reproduce the afterload reduction and cardiac output preservation observed with balanced V1a/V2 antagonism
3 Class-alternative selectivity mismatch limits direct translation of preclinical dual-pathway findings to selective V2 tool compounds

Quantitative Evidence: Pecavaptan vs. Selective V2 Antagonists


Balanced Dual V1a/V2 Receptor Binding Affinity

Pecavaptan exhibits near-identical, sub-nanomolar binding affinities for both human V1a and V2 vasopressin receptors (Ki = 0.5 nM and 0.6 nM, respectively), defining its profile as a balanced dual antagonist [1]. This contrasts with selective V2 antagonists such as tolvaptan, which lack meaningful V1a affinity, leaving V1a-mediated vasoconstriction unopposed [2]. The balanced dual profile is a critical differentiator for research applications targeting both vascular and renal vasopressin pathways.

Dual V1a/V2 Binding
Head-to-head
V1a Ki: 0.5 nM V2 Ki: 0.6 nM Tolvaptan: V1a affinity negligible
Balanced dual-receptor pathway study fit; V2-only tools leave V1a unaddressed
Human recombinant receptors, in vitro
Vasopressin Receptor Pharmacology Binding Affinity Receptor Selectivity Profiling

Cardiac Output Preservation During AVP Challenge

In anesthetized dogs with tachypacing-induced heart failure, pecavaptan significantly preserved cardiac output (CO) during AVP challenge compared to tolvaptan. At 30 and 100 µg/kg doses, pecavaptan maintained CO at 1.83 ± 0.31 L/min, whereas tolvaptan-treated animals exhibited lower CO (1.46 ± 0.07 L/min, P < 0.05) [1]. This ~25% relative improvement in CO demonstrates that V1a blockade confers hemodynamic protection not achievable with selective V2 antagonism alone.

Cardiac Output (AVP challenge)
Head-to-head
Pecavaptan: 1.83 ± 0.31 L/min Tolvaptan: 1.46 ± 0.07 L/min P
Supports hemodynamic endpoint review under vasopressinergic stress
Anesthetized dogs, tachypacing-induced HF
Cardiovascular Pharmacology Hemodynamics Heart Failure Models

Total Peripheral Resistance Reduction

In conscious telemetric dogs, pecavaptan produced a marked reduction in total peripheral resistance (TPR) of –5348.6 ± 3601.3 dyn × s/cm⁵ (P < 0.0001 vs. placebo), whereas tolvaptan had no significant effect on TPR [1]. This substantial afterload reduction (approximately 27% decrease from baseline) is directly attributable to pecavaptan's V1a antagonism at vascular smooth muscle, an effect entirely absent with selective V2 blockade [2].

TPR Reduction
Head-to-head
−5348.6 ± 3601.3 dyn×s/cm⁵
V1a-mediated afterload reduction context; tolvaptan showed no effect
Conscious telemetric dogs, P
Aquaresis + Hemodynamics
Head-to-head
Urine output equivalent to tolvaptan CO ~25% higher; TPR ~27% lower
Dual mechanism delivers comprehensive pathway response not replicated by V2-only agents
Canine HF models
Phase II Trial Design
Trial context
571-patient multicenter RCT; adjunctive and monotherapy arms; decongestion endpoints
Human model-response endpoint context; discontinued Phase II in 2022
AVANTI trial (NCT03901729)
Vascular Resistance Afterload Reduction Heart Failure

Equivalent Aquaresis with Superior Hemodynamic Profile

Pecavaptan and tolvaptan exhibited no significant differences in urinary output in canine heart failure models, confirming equivalent aquaretic efficacy [1]. However, pecavaptan simultaneously delivered hemodynamic benefits (CO preservation and TPR reduction) that tolvaptan did not. This decoupling—equivalent decongestion plus hemodynamic improvement—represents a differentiated pharmacologic profile not achievable with selective V2 antagonists [2].

Aquaresis + Hemodynamics
Head-to-head
Urine output equivalent to tolvaptan CO ~25% higher; TPR ~27% lower
Dual mechanism delivers comprehensive pathway response not replicated by V2-only agents
Canine HF models
Aquaresis Decongestion Heart Failure

Phase II AVANTI Trial Validation

The AVANTI trial (NCT03901729) was a multicenter, randomized, double-blind, placebo-controlled Phase II study evaluating pecavaptan in 571 patients hospitalized with acute heart failure and residual congestion [1]. The trial uniquely investigated pecavaptan both as adjunctive therapy to standard-of-care loop diuretics (Part A, 30 mg/day) and as monotherapy replacing diuretics (Part B), a dual-role design that distinguishes it from prior vasopressin antagonist studies [2]. Primary endpoints included changes in body weight and serum creatinine (Part A) and body weight and BUN/creatinine ratio (Part B) [3]. This clinical program provides human validation data absent for many preclinical tool compounds, enhancing translational relevance.

Phase II Trial Design
Trial context
571-patient multicenter RCT; adjunctive and monotherapy arms; decongestion endpoints
Human model-response endpoint context; discontinued Phase II in 2022
AVANTI trial (NCT03901729)
Clinical Trial Acute Heart Failure Decongestion

Pecavaptan Research and Industrial Applications


Preclinical HF Models for Aquaresis and Hemodynamic Stabilization

Pecavaptan is the preferred tool compound for investigators using canine or rodent heart failure models where both decongestion (via V2-mediated aquaresis) and afterload reduction (via V1a-mediated vasodilation) are desired. In direct comparison with tolvaptan, pecavaptan preserved cardiac output (1.83 vs. 1.46 L/min) and reduced total peripheral resistance (−5348.6 dyn × s/cm⁵), outcomes not achievable with selective V2 blockade [1]. Researchers should select pecavaptan when the experimental question requires comprehensive vasopressin pathway antagonism, not just aquaretic effects.

Translational Research: Vasopressin Antagonism to Clinical HF

With completed Phase II clinical data from the AVANTI trial in 571 acute heart failure patients, pecavaptan offers a rare bridge between preclinical pharmacology and human validation [2]. Procurement for translational research programs seeking to correlate preclinical hemodynamic findings (CO preservation, TPR reduction) with clinical endpoints (decongestion, body weight change, renal function) should prioritize pecavaptan over tool compounds lacking clinical data [3].

Investigating Unopposed V1a Signaling

Pecavaptan's balanced dual antagonism makes it uniquely suited as a positive control in experiments designed to isolate the deleterious effects of unopposed V1a activation. Preclinical evidence demonstrates that selective V2 blockade with tolvaptan leaves V1a-mediated vasoconstriction intact, whereas pecavaptan fully counteracts AVP-induced afterload increase [4]. Researchers studying the pathophysiological role of V1a signaling in heart failure, hypertension, or vascular dysfunction should select pecavaptan to achieve complete pathway inhibition.

Combination Therapy with Mineralocorticoid Receptor Antagonists

Patented combinations of pecavaptan with finerenone (WO-2022214206-A1) establish a defined intellectual property space for cardiovascular and renal disease research [5]. Investigators studying synergistic neurohormonal blockade—combining vasopressin antagonism with mineralocorticoid receptor antagonism—should procure pecavaptan specifically, as the combination composition is patent-protected and may offer unique pharmacodynamic interactions not replicable with other vasopressin antagonists [6].

Application
Selection Property
Validation Focus
Preclinical HF model studies (aquaresis & hemodynamics)
Balanced dual V1a/V2 receptor antagonism
Cardiac output and total peripheral resistance endpoints
Translational vasopressin research
Availability of human Phase II endpoint data
Decongestion and safety-related endpoint review
V1a signaling pathway investigation
Complete V1a/V2 blockade (no unopposed V1a activation)
V1a-dependent vasoconstriction and afterload assay context
Combination neurohormonal blockade research
Patent-protected pecavaptan + finerenone composition
Synergistic pharmacodynamic profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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